(E)-N'-cinnamoyl-3-methylbenzohydrazide
Description
(E)-N'-Cinnamoyl-3-methylbenzohydrazide is a benzohydrazide derivative synthesized via the condensation of 3-methylbenzohydrazide with cinnamaldehyde. The compound features an (E)-configured cinnamoyl group (a phenyl-propenoyl moiety) attached to the hydrazide nitrogen, alongside a methyl substituent at the 3-position of the benzohydrazide core. This structural motif is critical for its biological activity, particularly in antimicrobial and cytotoxic applications . The conjugated double bond in the cinnamoyl group enhances π-π stacking interactions with biological targets, while the methyl group influences steric and solubility properties .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-methyl-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-5-9-15(12-13)17(21)19-18-16(20)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+ |
InChI Key |
KWXTUZGGRZPSGU-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE typically involves the reaction of 3-methylbenzoyl chloride with 3-phenylprop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with hydrazine hydrate to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Physicochemical and Crystallographic Properties
- Hydrogen Bonding :
- Thermal Stability :
Quantitative Structure-Activity Relationship (QSAR) Insights
- Key Trends :
- Increased logP (lipophilicity) correlates with enhanced membrane permeability but reduced aqueous solubility.
- Nitro groups lower logP but increase polar surface area, improving target binding in hydrophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
